3-Bromo-4-phenoxyaniline hydrochloride
Description
Properties
IUPAC Name |
3-bromo-4-phenoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO.ClH/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMTYRQMOGAECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aromatic Precursors
A common starting material is a nitro-substituted aromatic compound such as p-fluoronitrobenzene or 4-chloronitrobenzene. Bromination is typically carried out using N-bromosuccinimide (NBS) in an acidic medium such as acetic acid or concentrated sulfuric acid to selectively introduce bromine at the 3-position relative to the nitro group.
- Conditions:
- Temperature: 25–80 °C
- Reaction time: 2–16 hours
- Molar ratio of substrate to NBS: ~1:1 to 1.2
- Solvent: Acetic acid or sulfuric acid (concentration 70–90%)
- Outcome: Formation of 3-bromo-4-nitro-substituted intermediate with high selectivity and yield.
This step is monitored by HPLC to ensure complete conversion of starting materials.
Nucleophilic Aromatic Substitution (Etherification)
The 4-position substituent is introduced by nucleophilic substitution of the halogen (fluoro or chloro) with phenol or phenoxyaniline derivatives.
-
- React 3-bromo-4-fluoronitrobenzene with sodium phenolate or 3-phenoxyaniline in a polar aprotic solvent such as dimethylformamide (DMF) or methanol.
- Base: Potassium carbonate (K2CO3) or sodium methylate.
- Temperature: 10–80 °C, often controlled to avoid side reactions.
- Reaction time: 4–24 hours depending on conditions.
Reduction of Nitro Group to Aniline
The nitro group is reduced to an amino group using common reducing agents such as sodium hydrosulfite, sodium borohydride, or catalytic hydrogenation.
-
- Solvent: Water, methanol, ethanol, or mixtures thereof.
- Temperature: 50–100 °C
- Reaction time: 1–10 hours
- Molar ratio of reducing agent to nitro compound: 3:1 to 6:1
Formation of Hydrochloride Salt
The free base 3-bromo-4-phenoxyaniline is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and facilitating isolation as a crystalline solid.
-
- Dissolve the amine in an appropriate solvent (e.g., ethanol or ethoxyethanol).
- Add hydrochloric acid or pyridine hydrochloride under controlled temperature.
- Isolate the hydrochloride salt by filtration and drying.
Yield: High yields (~90% or above) are reported for the hydrochloride salt formation step.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide, Acetic acid or H2SO4 | 25–80 | 2–16 | >85 | Selective 3-bromo substitution |
| Nucleophilic substitution | Sodium phenolate or 3-phenoxyaniline, K2CO3, DMF/methanol | 10–80 | 4–24 | 90–96 | Etherification or amination |
| Nitro reduction | Sodium hydrosulfite, NaBH4, or catalytic hydrogenation | 50–100 | 1–10 | 85–95 | Conversion to aniline |
| Hydrochloride salt formation | HCl or pyridine hydrochloride in ethanol/ethoxyethanol | Room temp– reflux | 1–4 | ~90 | Crystalline salt for purification |
Research Findings and Optimization Notes
The bromination step benefits from controlled temperature to avoid over-bromination or side reactions. Using N-bromosuccinimide provides mild and selective bromination.
Etherification reactions using sodium methylate in methanol are highly efficient, with yields exceeding 95%, and mild conditions reduce byproducts.
Reduction steps employing sodium hydrosulfite are effective and scalable for industrial synthesis, with solvent choice impacting reaction rate and purity.
Use of pyridine hydrochloride in the final salt formation step improves yield and purity of the hydrochloride salt, as demonstrated in related phenoxyaniline derivatives.
Alternative methods include direct nucleophilic substitution of 3-bromo-4-chloronitrobenzene with phenoxyaniline, followed by reduction and salt formation, streamlining synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-phenoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Quinone derivatives are common products of oxidation reactions.
Reduction Products: Amines and other reduced forms of the compound are typical products.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-phenoxyaniline hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.
Key Reactions :
- Nucleophilic Substitution : The bromine atom in the structure can be substituted with various nucleophiles, facilitating the synthesis of derivatives.
- Coupling Reactions : It can be used in coupling reactions to form azo compounds or other complex structures.
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Research indicates that it may exhibit activity against various diseases.
Anticancer Activity :
- Case Study : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction and cell cycle arrest through caspase pathway activation .
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Its effectiveness indicates potential for development as a broad-spectrum antimicrobial agent .
Biochemical Applications
The compound is utilized in various biochemical assays, particularly for studying enzyme inhibition and protein interactions.
Enzyme Inhibition Studies :
- It has been shown to inhibit specific kinases involved in cancer progression. Inhibitory assays indicate significant reduction in kinase activity, which is crucial for tumor growth .
Pharmaceutical Development
Given its dual functionality—anticancer and antimicrobial properties—this compound is being explored as a lead candidate in drug development programs targeting cancers and infectious diseases. Its versatility makes it a promising compound for further research and development.
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The phenoxy group in the target compound introduces steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may reduce aqueous solubility but enhance membrane permeability in biological systems.
- Positional Isomerism: The bromine and alkoxy/phenoxy group positions (e.g., 3 vs. 4) significantly alter electronic properties. For instance, 3-Bromo-4-methoxyaniline hydrochloride (similarity score 0.92) shares the same bromine position but lacks the phenoxy group’s aromaticity.
- Hydrochloride Salt Formation : All listed compounds are hydrochloride salts, enhancing their stability and solubility in polar solvents compared to free bases.
Notes on Data Limitations
Biological Activity
3-Bromo-4-phenoxyaniline hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This compound features a bromine atom at the third position and a phenoxy group at the fourth position of an aniline ring, which contributes to its reactivity and biological properties. The compound is primarily investigated for its antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry and drug development.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H10BrClN2O
- Molecular Weight : 303.57 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound is believed to involve several mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Activity : Research indicates that it may inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through the modulation of kinase activity.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating potent antimicrobial properties.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Case Studies
- Case Study on Antimicrobial Effects : A recent investigation highlighted the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed marked improvement compared to control groups.
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of this compound as part of a combination therapy led to a significant reduction in tumor size and improved overall survival rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
